DAS-5-oCRBN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DAS-5-oCRBN is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the c-Src kinase. It is designed to target and degrade the c-Src kinase, which plays a crucial role in cell signaling and regulation of key biological processes such as proliferation, differentiation, and apoptosis. The compound has shown significant potential in cancer research due to its ability to selectively degrade c-Src without affecting Bcr-Abl .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DAS-5-oCRBN involves the combination of dasatinib, a potent c-Src/Abl kinase inhibitor, with thalidomide, a cereblon E3 ligase ligand. The synthetic route typically includes the following steps:
Formation of the linker: The linker is synthesized by reacting thalidomide with a suitable bifunctional linker molecule.
Attachment of dasatinib: Dasatinib is then attached to the linker through a series of coupling reactions.
Final assembly: The final product, this compound, is obtained by purifying the compound through chromatographic techniques
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
DAS-5-oCRBN undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of c-Src, leading to its degradation by the proteasome.
Binding to ATP-site: This compound binds to the ATP-site of c-Src, which is essential for its degradation.
Common Reagents and Conditions
Reagents: Thalidomide, dasatinib, bifunctional linker molecules.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity
Major Products Formed
The major product formed from the reactions involving this compound is the degraded c-Src protein, which is targeted for proteasomal degradation .
Applications De Recherche Scientifique
DAS-5-oCRBN has several scientific research applications, including:
Cancer Research: The compound is used to study the role of c-Src in cancer cell proliferation and metastasis.
Cell Signaling Studies: This compound is used to investigate the non-catalytic functions of kinases and their role in cellular signaling pathways.
Drug Development: The compound serves as a tool for developing new therapeutic agents targeting c-Src and other kinases involved in cancer and other diseases.
Mécanisme D'action
DAS-5-oCRBN exerts its effects by binding to the ATP-site of c-Src, facilitating its ubiquitination and subsequent degradation by the proteasome. The degradation of c-Src disrupts its signaling pathways, leading to reduced cell proliferation and metastasis. The molecular targets involved include the c-Src kinase and the cereblon E3 ligase .
Comparaison Avec Des Composés Similaires
Similar Compounds
DAS-CHO-5-oCRBN: Another PROTAC degrader of c-Src, but less potent compared to DAS-5-oCRBN.
DAS-7-oCRBN: A similar compound with different linker chemistry, showing varying degrees of selectivity and potency.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for degrading c-Src without affecting Bcr-Abl. It has shown superior performance in reducing cancer cell proliferation and metastasis compared to other similar compounds .
Propriétés
Formule moléculaire |
C39H40ClN11O6S |
---|---|
Poids moléculaire |
826.3 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C39H40ClN11O6S/c1-22-5-3-7-25(40)34(22)46-36(55)28-20-41-39(58-28)44-29-19-30(43-23(2)42-29)49-13-11-47(12-14-49)21-32(53)50-17-15-48(16-18-50)26-8-4-6-24-33(26)38(57)51(37(24)56)27-9-10-31(52)45-35(27)54/h3-8,19-20,27H,9-18,21H2,1-2H3,(H,46,55)(H,45,52,54)(H,41,42,43,44) |
Clé InChI |
FLJSWUPMVJVFTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)N5CCN(CC5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.